Regioselective Cross-Coupling via 5-Bromo Handle
The 5-bromo substituent in 5-Bromo-2-(trifluoromethyl)benzo[d]thiazole serves as a critical synthetic handle for Stille and Suzuki cross-coupling reactions, enabling the introduction of vinyl, acyl, or aryl groups at the C-5 position [1]. This regioselective functionalization is not possible with the non-brominated analog 2-(trifluoromethyl)benzothiazole, which lacks a halogen at this position. The presence of the bromine atom allows for precise, site-specific derivatization, a feature essential for constructing focused libraries of benzothiazole-based drug candidates.
| Evidence Dimension | Synthetic versatility (regioselective functionalization capacity) |
|---|---|
| Target Compound Data | Enables Stille and Suzuki cross-coupling at C-5 position |
| Comparator Or Baseline | 2-(trifluoromethyl)benzothiazole: no halogen at C-5; cannot undergo analogous cross-coupling |
| Quantified Difference | Qualitative: presence vs. absence of bromine handle for Pd-catalyzed coupling |
| Conditions | Suzuki and Stille reaction conditions using Pd catalysts |
Why This Matters
For medicinal chemistry programs requiring rapid SAR exploration via C-5 diversification, this compound provides a synthetic entry point unavailable with non-brominated analogs, directly impacting synthetic efficiency and library diversity.
- [1] Besson, T., et al. (2011). New Access to 5-Substituted 1,3-Benzothiazol-2(3H)-ones and Their N-Methyl Analogues by a Palladium Coupling Reaction. Semantic Scholar. View Source
